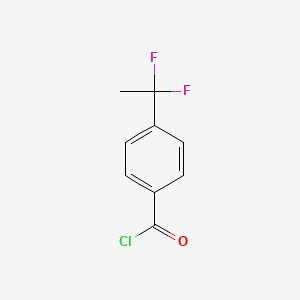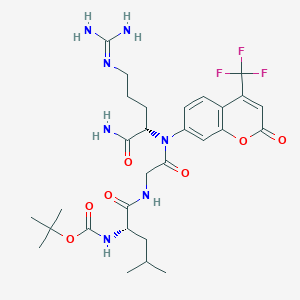
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 4-hydrazinylbenzophenone with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the hydrazine group. The process can be summarized as follows:
Starting Material: 4-Hydrazinylbenzophenone
Reagent: Hydrochloric acid
Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield of the compound.
化学反应分析
Types of Reactions
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The phenyl ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying biochemical pathways and molecular interactions.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of a phenyl group.
(4-Bromophenyl)hydrazine hydrochloride: Contains a bromine atom, leading to different reactivity and applications.
(4-Hydroxyphenyl)hydrazine hydrochloride: Features a hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is unique due to its specific combination of a hydrazine group and a phenyl ring, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
(4-hydrazinylphenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9,15H,14H2;1H |
InChI 键 |
JTDBEPPIKUPIBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


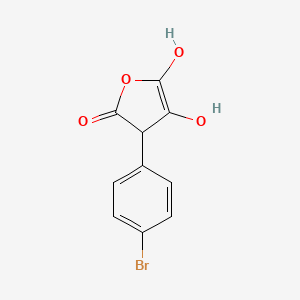
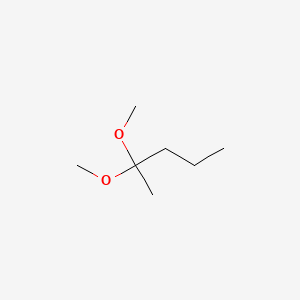
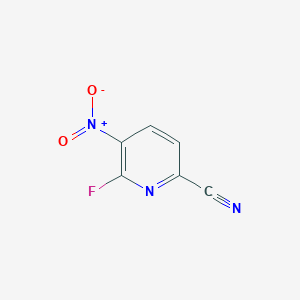

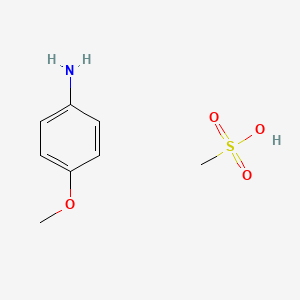
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
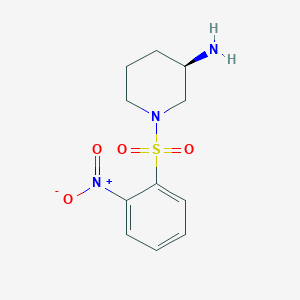
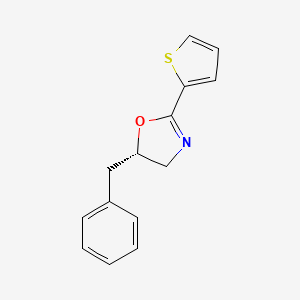
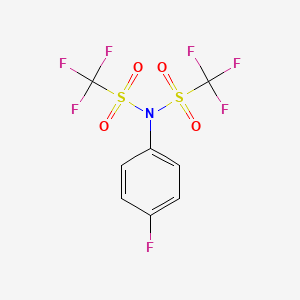


![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
